4-(1-Methyl-5-imidazolyl)benzoic Acid
Description
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJRMUIEJAVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699070 | |
| Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305806-38-6 | |
| Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid typically involves the reaction of benzoic acid derivatives with imidazole compounds. One common method includes the reaction of benzoyl chloride with 1-methylimidazole under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-5-imidazolyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 4-(1-Methyl-5-imidazolyl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-(1-methyl-5-imidazolyl)benzoic acid exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in various metabolic pathways. For instance, it has been investigated for its potential to inhibit enzymes linked to cancer progression and other diseases, suggesting its role in drug development aimed at therapeutic interventions.
Drug Development
The compound is being explored as a potential therapeutic agent for treating diseases such as cancer and infectious diseases. Its structural characteristics allow it to interact favorably with biological targets, enhancing its efficacy as a drug candidate.
Material Science
Polymer Synthesis
In material science, this compound is utilized in the synthesis of polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in creating materials with enhanced mechanical and thermal properties.
Nanotechnology Applications
The compound's unique properties are leveraged in the fabrication of nanostructured materials that can be used in electronics and photonics, demonstrating its versatility beyond traditional applications.
Agricultural Chemistry
Pesticide Formulation
The compound is also being researched for its application in agriculture, specifically in the formulation of pesticides and herbicides. Its effectiveness against various pests can be attributed to its biochemical activity, which disrupts the normal functioning of target organisms.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use in developing new antibiotics.
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of specific kinases associated with cancer cell proliferation. The findings revealed that this compound effectively inhibited these kinases in vitro, offering insights into its possible application as a targeted cancer therapy.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-5-imidazolyl)benzoic Acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-(1-Methyl-5-imidazolyl)benzoic acid and related imidazole-containing benzoic acid derivatives:
Key Observations:
Substituent Effects: The methyl group on the imidazole in the target compound enhances steric simplicity compared to bulkier substituents (e.g., butyl or formyl groups in ). This may improve solubility and metabolic stability . Electron-withdrawing groups (e.g., formyl in ) increase reactivity, making such compounds intermediates for further derivatization .
Pharmacological Implications :
Physicochemical Properties
- Solubility : The target compound’s methyl group likely improves lipophilicity compared to polar derivatives like 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid (), which has higher molecular weight and polarity due to the formyl group .
- Acidity : The carboxylic acid group (pKa ~2.5) dominates acidity, while the imidazole ring (pKa ~6.9) contributes to pH-dependent solubility .
Biological Activity
4-(1-Methyl-5-imidazolyl)benzoic acid, a derivative of benzoic acid featuring an imidazole ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₀N₂O₂. The presence of both an imidazole and a benzoic acid moiety contributes to its amphoteric nature, allowing it to exhibit both acidic and basic characteristics. This versatility enhances its reactivity and potential interactions with various biological targets.
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Helicobacter pylori and other Gram-negative and Gram-positive bacteria .
- Anticancer Properties : Research indicates that derivatives of benzoic acid can inhibit the activity of several receptor tyrosine kinases involved in cancer progression. In particular, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially modulating pathways involved in inflammation.
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, thus contributing to its antioxidant effects .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Modulation : The compound interacts with various enzymes, influencing their activity. For example, it has been shown to activate cathepsins B and L, which play crucial roles in protein degradation pathways .
- Cell Signaling Pathways : It can affect cellular signaling pathways by modulating the activity of receptors and enzymes involved in key biological processes. This includes the inhibition of specific kinases associated with cancer cell proliferation .
Case Studies
-
Antimicrobial Efficacy Against H. pylori :
A study demonstrated that derivatives similar to this compound effectively inhibited H. pylori growth in vitro, showcasing inhibition zones significantly larger than control compounds . -
Cytotoxicity in Cancer Cells :
In a comparative study of benzoic acid derivatives, this compound exhibited potent cytotoxicity against several solid tumor cell lines. The mechanism was linked to the inhibition of receptor tyrosine kinases critical for tumor growth .
Research Findings Summary
The following table summarizes key findings from recent studies regarding the biological activity and potential applications of this compound:
Q & A
Q. Advanced Research Focus
- UPLC-PDA : Achieve ppm-level detection of impurities using a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in H₂O/MeCN) .
- ²D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar byproducts (e.g., regioisomeric imidazoles) .
- ICP-MS : Detect heavy metal catalysts (e.g., Pd, Ni) if coupling reactions are used .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
